molecular formula C8H5Cl2N3 B13979262 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine

2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine

Cat. No.: B13979262
M. Wt: 214.05 g/mol
InChI Key: RREZSIOWFJJHLW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is a versatile heterocyclic building block of significant interest in advanced chemical and pharmaceutical research. This compound features a pyridine core substituted with two chlorine atoms and a pyrazole ring, a structure that makes it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . Its structural analogs are commonly employed in the synthesis of active pharmaceutical ingredients (APIs) and functional materials . The specific substitution pattern on the pyridine ring provides distinct reactive sites for sequential functionalization, allowing researchers to develop targeted compound libraries. Related compounds in this chemical family have been utilized in diverse applications, including the development of dyes for solar cells and as ligands for coordinating transition metals like zinc, which have potential in sensor technology and bioimaging . As a key intermediate, it enables the exploration of new chemical space in drug discovery programs. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

2,6-dichloro-4-pyrazol-1-ylpyridine

InChI

InChI=1S/C8H5Cl2N3/c9-7-4-6(5-8(10)12-7)13-3-1-2-11-13/h1-5H

InChI Key

RREZSIOWFJJHLW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Role As a Monomer Precursor in Polymer Synthesis

The chloro groups at the 2 and 6 positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution. This reactivity is a cornerstone for its use in step-growth polymerization. While direct polymerization of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine is not widely documented, the reactivity of related dichloropyridine compounds suggests its potential. For instance, compounds like 2,6-dichloro-4-carboxypyridine have been used as precursors to create more complex terdentate and tetradentate ligands by substituting the chlorine atoms. researchgate.net This established reactivity implies that this compound could react with various nucleophiles (e.g., diamines, diols, or bisphenols) to form novel polymer chains, such as polyethers, polyamines, or polyimides, with the pyrazolyl-pyridine moiety integrated into the polymer backbone.

Ligand for Coordination Polymers

A more extensively explored application for pyridine-pyrazole scaffolds is their use as ligands in the formation of coordination polymers. nih.govmdpi.com Coordination polymers are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.gov The nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings in derivatives of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine can act as excellent coordination sites for a variety of metal ions.

In this context, the "2,6-dichloro-" precursor is typically modified first. The chlorine atoms are substituted to create a more complex, often tridentate (three-coordination site), ligand. This modified ligand is then reacted with metal salts to induce self-assembly into a polymeric structure. Research on 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives, which are structurally analogous, demonstrates this principle effectively. For example, bpp ligands have been used to create 1D coordination polymers with iron(II) ions. researchgate.net

A study on a related, more complex ligand, 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate), showed its ability to form coordination polymers with iron(II) and silver(I). nih.gov The presence of dichlorophenyl groups in this ligand highlights the stability and utility of chlorinated aromatic structures within the building blocks of such polymers. nih.gov These materials are of significant interest for their potential applications in gas storage, sensing, and catalysis, which are dependent on the delicate control over their structural and electronic properties. nih.gov

The table below summarizes research findings on the incorporation of similar pyrazolyl-pyridine ligands into coordination polymers, illustrating the potential pathways for utilizing this compound in this domain.

Ligand TypeMetal Ion(s)Polymer DimensionalityKey Findings & PropertiesReference(s)
Back-to-back bis[2,6-di(pyrazol-1-yl)pyridine] derivativesIron(II)1D ChainsForms coordination polymers containing covalently linked metal complex units. researchgate.net
3,3′-(...)-bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate)Iron(II), Silver(I)Not SpecifiedResulted in the first coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines to retain the core N₃(L)MN₃(L) structure. nih.gov
2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridineIron(II)Discrete ComplexForms a low-spin iron(II) complex, a fundamental unit for potential polymeric structures. researchgate.net
Bis(4-(imidazol-1-yl)phenyl)sulfone (co-ligand)Zinc(II)2D LayersForms a framework exhibiting luminescence, ascribed to the bis(imidazole) ligand. mdpi.com

These examples underscore the role of pyrazolyl-pyridine systems as fundamental components in the rational design of functional polymeric materials. The reactivity of the chloro groups in this compound, combined with the proven coordinating ability of the N-heterocyclic core, positions it as a valuable precursor for creating a diverse range of polymers through both covalent bond formation and metal-ligand coordination.

Computational and Theoretical Investigations of 2,6 Dichloro 4 1h Pyrazol 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and other key parameters.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p), can be used to determine its optimized molecular geometry. nih.govelectrochemsci.org These calculations yield important structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. nih.gov

Table 1: Representative Calculated Ground State Properties for a Pyrazolopyridine System using DFT/B3LYP.
ParameterCalculated Value
Total Energy (kcal/mol)-46.09
Pyridine (B92270) C-N Bond Length (Å)1.34
Pyridine C-Cl Bond Length (Å)1.75
Pyridine-Pyrazole N-C Bond Length (Å)1.42
Pyridine C-N-C Bond Angle (°)117.5
Dihedral Angle (Pyridine-Pyrazole) (°)44.5

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org Methods like Hartree-Fock (HF) and more advanced post-HF methods, while computationally more intensive than DFT, can provide benchmark data for electronic structure. researchgate.net For a molecule like this compound, ab initio calculations can be employed to refine the understanding of its electronic states and ionization potentials. rsc.org These high-accuracy methods are particularly valuable for validating the results obtained from more computationally efficient DFT approaches and for studying excited states or systems where electron correlation effects are particularly strong.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole (B372694) and pyridine rings. The LUMO's distribution, conversely, would be significantly influenced by the two electron-withdrawing chlorine atoms on the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.gov

Table 2: Representative FMO and Reactivity Descriptors for a Pyrazolopyridine Derivative. nih.gov
DescriptorSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.178
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.697
Energy GapΔE3.481
Electronegativityχ3.438
Chemical Hardnessη1.740
Chemical SoftnessS0.574

Reaction Mechanism Studies Using Computational Models

Computational models are indispensable for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. Computational methods can be used to locate the precise geometry of these transition states on the potential energy surface. chemrxiv.org For this compound, a common reaction type is nucleophilic aromatic substitution, where one or both of the chlorine atoms are displaced by a nucleophile.

Using computational algorithms, researchers can model the approach of a nucleophile to the pyridine ring and identify the TS structure. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. chemrxiv.org Once the TS is located, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (Ea). A lower energy barrier indicates a faster reaction rate, providing a quantitative prediction of the reaction's feasibility under given conditions.

Many reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry allows for the systematic exploration of these various reaction pathways. chemrxiv.org In the case of this compound, nucleophilic attack could potentially occur at either the C2 or C6 position of the pyridine ring.

By modeling both potential pathways, researchers can calculate the activation energy barriers for each. The pathway with the lower energy barrier will be the kinetically favored one, allowing for the prediction of regioselectivity. For example, slight differences in the electronic environment or steric hindrance around the C2 and C6 positions, influenced by the adjacent pyrazole ring, could favor substitution at one site over the other. These computational explorations of the reaction landscape are crucial for understanding reaction outcomes and for designing synthetic routes to achieve desired products with high selectivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and the mapping of a molecule's potential energy surface (PES) are crucial for understanding its three-dimensional structure, stability, and reactivity. These studies are typically performed using quantum mechanical calculations.

Rotational Barriers Around Inter-ring Bonds

This subsection would focus on the energy required to rotate the pyrazolyl ring relative to the pyridine ring around the C-N bond that connects them. The investigation involves calculating the change in molecular energy as a function of the dihedral angle between the two rings. The results would identify the lowest energy (most stable) and highest energy (transition state) conformations. For similar bi-aryl systems, DFT calculations are often employed to determine these rotational barriers. rsc.org

Identification of Stable Conformers and Tautomeric Forms

Computational chemistry methods are used to identify all possible stable structures (conformers) and isomers that can interconvert through proton migration (tautomers). For this compound, this would involve geometry optimization of various rotational conformers to find the global and local minima on the potential energy surface. Tautomeric forms, while less likely for the N-substituted pyrazole ring in this specific structure, would also be computationally assessed for their relative stabilities.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations provide insight into the movement of atoms and molecules over time, offering a view of the compound's dynamic behavior that is not apparent from static computational models.

Solvation Effects and Intermolecular Interactions in Solution

To understand how the compound behaves in a liquid environment, MD simulations are performed with the molecule surrounded by explicit solvent molecules (e.g., water, ethanol). These simulations reveal how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. The presence of a solvent can significantly influence the conformational preferences of a molecule. nih.gov

Spectroscopic Parameter Prediction through Computational Methods

Computational methods, particularly TD-DFT, are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. scirp.org

This analysis would typically involve:

UV-Vis Spectra: Calculation of electronic excitation energies and oscillator strengths to predict the absorption maxima (λmax).

NMR Spectra: Prediction of 1H and 13C chemical shifts.

Vibrational Spectra (IR & Raman): Calculation of vibrational frequencies and intensities to help assign experimental spectral bands to specific molecular motions.

Without published research specifically targeting this compound, no specific data tables or detailed findings can be presented. The information provided outlines the standard computational approaches that would be necessary to generate the requested scientific article.

NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for confirming molecular structures and understanding their electronic environments. For compounds like this compound, these calculations are typically performed using DFT methods. dntb.gov.ua The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. dntb.gov.ua

Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) or TZVP, are frequently used to optimize the molecular geometry before calculating the NMR shielding tensors. semanticscholar.orgdntb.gov.ua The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). Studies on analogous pyrazole derivatives have demonstrated excellent agreement between theoretically predicted and experimentally measured NMR spectra, which aids significantly in the structural characterization of these ligands. researchgate.net

Table 1: Illustrative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for Aromatic Protons and Carbons in a Pyrazole-Pyridine System Note: This table is a representative example based on general findings for related compounds, as specific data for this compound is not available in the cited sources.

AtomCalculated δ (ppm)Experimental δ (ppm)
¹H NMR
Pyridine-H7.5 - 8.07.6 - 8.1
Pyrazole-H6.5 - 8.56.6 - 8.6
¹³C NMR
Pyridine-C110 - 155112 - 157
Pyridine-C-Cl148 - 152150 - 154
Pyrazole-C105 - 145107 - 147

Vibrational Frequency and Electronic Excitation Energy Computations

Computational methods are also employed to investigate the vibrational and electronic properties of molecules. Vibrational frequency calculations, based on DFT, can predict the infrared (IR) spectrum of a compound. mdpi.com These theoretical spectra are invaluable for assigning specific absorption bands to the vibrational modes of the molecule, such as C-H, C=N, and C-Cl stretching and bending. For related pyrazole derivatives, a very high correlation has been observed between theoretical and experimental IR spectra. researchgate.net

The electronic properties, such as UV-Vis absorption spectra, are investigated using Time-Dependent Density Functional Theory (TD-DFT). ufrj.br This method calculates the energies of electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net These calculations help in understanding the nature of the electronic absorptions observed experimentally. For similar ligands, computations have shown that the primary absorptions are predominantly due to transitions from the HOMO or HOMO-1 to the LUMO or LUMO+1. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Electronic Transitions Note: This table is a representative example based on general findings for related compounds, as specific data for this compound is not available in the cited sources.

ParameterComputational MethodCalculated ValueAssignment
Vibrational Frequencies DFT/B3LYP~3100 cm⁻¹Aromatic C-H Stretch
~1600 cm⁻¹C=N/C=C Ring Stretch
~750 cm⁻¹C-Cl Stretch
Electronic Transitions TD-DFT~280 nmπ → π* Transition
~250 nmπ → π* Transition

Applications of 2,6 Dichloro 4 1h Pyrazol 1 Yl Pyridine in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry

The utility of a molecule as a ligand in coordination chemistry is predicated on its ability to donate electrons to a metal center, forming a coordination complex. Pyridine (B92270) and pyrazole (B372694) moieties are well-established coordinating groups. However, specific studies detailing the role of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine as a ligand are not found in the current body of scientific literature.

Design and Synthesis of Metal Complexes (e.g., transition metals, lanthanides)

There are no specific reports on the design and synthesis of metal complexes, with either transition metals or lanthanides, using This compound as a ligand. Research in this area is rich with examples of similar ligands. For instance, a coordination polymer has been synthesized using a related ligand, 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate), which features dichlorophenyl substituents on the pyrazole rings. nih.gov However, this compound is structurally distinct from This compound . The synthesis of lanthanide coordination compounds with various pyrazole- and pyridine-containing ligands is a broad field of study, but none specifically employ the title compound. nih.govmdpi.com

Chelation Modes and Coordination Geometries

Without synthesized complexes, the chelation modes and coordination geometries of This compound cannot be definitively described. Based on its structure, it is plausible that it could act as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. The resulting coordination geometries would depend on the specific metal ion, its oxidation state, and the presence of other ligands. For comparison, related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands typically act as tridentate ligands, leading to distorted octahedral or trigonal prismatic geometries in their metal complexes. nih.gov

Investigation of Spin States and Magnetic Properties in Metal Complexes

The investigation of spin states and magnetic properties is contingent on the successful synthesis and characterization of metal complexes. As no such complexes with This compound have been reported, there is no available data on their magnetic behavior. The electronic properties of the ligand, influenced by the electron-withdrawing chloro substituents on the pyridine ring, would play a crucial role in determining the ligand field strength and, consequently, the spin state of any potential transition metal complexes. uomustansiriyah.edu.iqiitk.ac.inunimi.ithawaii.eduyoutube.com

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. While pyrazole and pyridine-based ligands are frequently used in the construction of MOFs and coordination polymers, there are no published examples of the use of This compound as a linker in these materials. acs.orgdigitellinc.comnih.govrsc.org

Design Principles for Self-Assembly Processes

The design of MOFs and coordination polymers relies on the principles of self-assembly, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the organic linker. The potential of This compound to act as a linker would depend on its ability to bridge between metal centers. The dichloro-substitution on the pyridine ring could influence the electronic properties and steric hindrance, which in turn would affect the self-assembly process.

Pore Engineering and Framework Stability Studies

Pore engineering in MOFs involves the modification of the framework's pores to tailor their size, shape, and functionality for specific applications. Framework stability is a critical parameter for the practical use of MOFs. Without any reported MOFs or coordination polymers constructed from This compound , there are no studies on pore engineering or the stability of such frameworks.

Application in Homogeneous and Heterogeneous Catalysis

The structure of this compound, featuring both a pyridine and a pyrazole ring, makes it an interesting candidate for applications in catalysis. The nitrogen atoms of the heterocyclic rings can act as coordination sites for metal centers, suggesting its potential use as a ligand in transition metal catalysis.

Pyridine and pyrazole-containing ligands are widely employed in transition metal catalysis due to their ability to form stable complexes with a variety of metals. These ligands can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. For instance, related bidentate and tridentate ligands incorporating pyridine and pyrazole units have been successfully used in reactions such as C-H activation and olefin polymerization.

In the context of C-H activation, the nitrogen atoms of this compound could coordinate to a transition metal, facilitating the activation of C-H bonds in a substrate by bringing it in proximity to the metal center. The electronic properties of the ligand, influenced by the electron-withdrawing chloro groups, could modulate the reactivity of the metallic catalyst.

Table 1: Potential Transition Metals for Catalysis with this compound as a Ligand

Transition MetalPotential Catalytic ApplicationRationale
Palladium (Pd)C-H Activation, Cross-Coupling ReactionsKnown to form active catalysts with N-donor ligands.
Nickel (Ni)Polymerization, C-H ActivationCost-effective alternative to precious metals, active with pyridine-based ligands.
Rhodium (Rh)C-H Activation, HydroformylationForms well-defined complexes with nitrogen heterocycles.
Iridium (Ir)C-H Activation, HydrogenationKnown for highly active and selective C-H activation catalysts.
Copper (Cu)Atom Transfer Radical Polymerization (ATRP)Widely used with nitrogen-based ligands for controlled polymerization.

To bridge the gap between homogeneous and heterogeneous catalysis, active molecular catalysts can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The this compound ligand, or its metallic complexes, could be anchored to a solid support through several strategies.

One possible method involves the substitution of one or both of the chloro groups on the pyridine ring with a functional group that can be covalently linked to a support material such as silica, alumina, or a polymer resin. Alternatively, non-covalent immobilization through physisorption or encapsulation within porous materials like metal-organic frameworks (MOFs) could be explored. These immobilization techniques would facilitate catalyst recovery and reuse, making the catalytic process more sustainable and cost-effective.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Pyridine and its derivatives are known to act as basic organocatalysts. The nitrogen atom of the pyridine ring in this compound can function as a Lewis base.

Furthermore, this compound could serve as a precursor for the synthesis of more complex organocatalysts. The reactive chloro groups offer handles for further functionalization, allowing for the introduction of other catalytically active moieties or groups that can modulate the catalyst's solubility and steric properties.

Integration into Functional Materials

The unique electronic and structural features of this compound also suggest its potential for integration into functional materials with applications in electronics and sensing.

Organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) are technologies that rely on the photophysical and electronic properties of organic molecules. Pyridine and pyrazole derivatives are frequently incorporated into the structure of organic semiconductors used in these devices. They can serve as electron-transporting materials, hole-transporting materials, or as part of the emissive layer in OLEDs.

The combination of an electron-deficient pyridine ring (due to the chloro substituents) and a pyrazole ring in this compound could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for efficient charge injection, transport, and recombination in OLEDs and for efficient charge separation and collection in OSCs. The chlorine atoms also provide sites for further chemical modification to fine-tune the optoelectronic properties and to enhance the material's processability and thermal stability.

Table 2: Potential Roles of this compound Derivatives in Optoelectronic Devices

DevicePotential RoleDesired Property Modification
OLEDElectron-Transporting Layer (ETL)Tunable LUMO level for efficient electron injection.
OLEDHost for Phosphorescent EmittersHigh triplet energy to prevent back energy transfer.
Organic Solar CellAcceptor MaterialLow-lying LUMO for efficient exciton (B1674681) dissociation.
Organic Solar CellInterfacial LayerModification of electrode work function for improved charge collection.

Chemical sensors are devices that can detect and respond to specific chemical species. The nitrogen atoms in the pyridine and pyrazole rings of this compound can act as binding sites for metal ions or other analytes. Upon binding, a change in the molecule's photophysical properties, such as fluorescence or UV-visible absorption, could be observed, forming the basis for a chemosensor.

The selectivity and sensitivity of such a sensor could be tuned by modifying the structure of the molecule. For example, the chloro groups could be replaced with other functional groups that have a specific affinity for a target analyte. The development of sensors based on this scaffold could have applications in environmental monitoring, medical diagnostics, and industrial process control.

Incorporation into Polymeric Materials

The compound this compound serves as a versatile building block for the synthesis of advanced polymeric materials. Its incorporation into polymer chains is primarily facilitated by the high reactivity of the two chlorine atoms on the pyridine ring, which allows for substitution reactions, and by the coordinating ability of its nitrogen atoms, which is ideal for forming coordination polymers. The strategic placement of the pyrazolyl group and the chloro substituents makes this molecule a candidate for creating polymers with tailored electronic, thermal, and structural properties.

Research in this area focuses on two principal strategies for incorporating this and structurally similar molecules into polymers: as a monomer in condensation polymerization or as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Future Research Directions and Emerging Opportunities for 2,6 Dichloro 4 1h Pyrazol 1 Yl Pyridine

Development of Novel and Efficient Synthetic Routes

While classical synthetic methods for pyridine (B92270) and pyrazole (B372694) derivatives are well-established, future research will likely focus on developing more sustainable, efficient, and scalable routes to 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine and its analogues. Modern synthetic techniques offer significant advantages over traditional approaches.

Visible-light photoredox catalysis and electrochemistry are transforming organic synthesis by enabling reactions under mild conditions, often with high selectivity and reduced waste. sigmaaldrich.comprinceton.edu These techniques rely on the generation of reactive radical intermediates from stable precursors, providing alternative pathways to bond formation that are often complementary to traditional ionic reactions. princeton.edu

Future research could explore the application of these green chemistry principles to the synthesis of this compound. For instance, photoredox catalysis could facilitate novel cross-coupling reactions to introduce the pyrazole moiety onto the dichloropyridine scaffold. mdpi.comresearchgate.net Similarly, electrochemical methods, which use electric current to drive redox reactions, offer a reagent-free approach to functionalization. rsc.orgnih.gov An electrochemical approach could be developed for the direct synthesis of pyrazoles from accessible hydrazones and dipolarophiles, which could then be coupled to the pyridine core. nih.gov The halogenation of pyrazolones to form 4-halopyrazolones has been achieved efficiently through electrochemical methods, suggesting a potential route for creating functionalized pyrazole precursors. rsc.orgresearchgate.net

Table 1: Potential Advantages of Photoredox and Electrochemical Synthesis
FeaturePhotoredox CatalysisElectrochemistryTraditional Thermal Methods
Energy Source Visible LightElectricityHeat
Reaction Conditions Typically mild (room temperature)Often mild (room temperature)Often harsh (high temperatures/pressures)
Reagents Uses a photocatalystReagent-free (uses electrons)Often requires stoichiometric reagents/catalysts
Selectivity High selectivity often achievableHigh selectivity possible by controlling potentialCan suffer from side reactions
Sustainability Green energy source, reduced waste"Green" reagent (electron), minimal wasteCan generate significant chemical waste
Scalability Can be challenging for large scaleGenerally scalableWell-established for large scale

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, presents a powerful platform for the synthesis of heterocyclic compounds. uc.pt This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and reproducibility. organic-chemistry.org For the production of this compound, a multi-step continuous flow process could be designed. nih.govmdpi.com

The modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, automated sequence. uc.ptnih.gov This could be particularly advantageous for synthesizing and functionalizing the target compound, potentially reducing production time and costs. researchgate.net For example, the synthesis of pyrazole cores followed by their subsequent N-arylation with the dichloropyridine unit could be performed in a telescoped continuous flow system. nih.gov The use of packed-bed microreactors can enhance reaction efficiency and allow for prolonged, stable production. organic-chemistry.org

Table 2: Projected Benefits of Flow Chemistry for Synthesis
ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heating and cooling
Mass Transfer Often diffusion-limitedEnhanced mixing and contact
Safety Risk of thermal runaway in exothermic reactionsInherently safer due to small reaction volumes
Scalability Requires larger reactors, can be complexAchieved by running the system for longer ("scale-out")
Reproducibility Can vary between batchesHigh, due to precise parameter control
Process Control Manual or semi-automatedFully automated, real-time monitoring

Exploration of Unique Reactivity Patterns and Unprecedented Transformations

The this compound molecule possesses multiple reactive sites, offering opportunities for selective functionalization. The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives. rsc.orgkfupm.edu.sa Future research should focus on the selective and sequential displacement of these chlorine atoms to create unsymmetrically substituted pyridines.

The electronic properties of the trifluoromethyl-substituted analogue, 2,6-dichloro-3-(trifluoromethyl)pyridine, have been shown to direct Suzuki-Miyaura reactions to the sterically more hindered position due to electronic effects. kfupm.edu.sa Similar regioselective transformations could be explored for this compound, allowing for controlled synthesis of complex molecules. Furthermore, the pyrazole ring itself can undergo electrophilic substitution, although the dichloropyridine ring is electron-deficient. The interplay between the two heterocyclic rings could lead to unique and unexpected reactivity.

Integration into Supramolecular Assemblies and Nanomaterials

The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry and supramolecular assembly. Pyrazolylpyridine ligands are known to form stable complexes with a variety of transition metals, and these complexes have found applications in catalysis and materials science. bohrium.comacs.orgresearchgate.net The tridentate N-donor framework of similar 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands is particularly noteworthy for its versatile coordination abilities. nih.gov

Future work could involve synthesizing metal complexes of this compound and investigating their structural, magnetic, and photophysical properties. These complexes could form discrete coordination cages or extended coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.com The chlorine atoms could also participate in halogen bonding, providing an additional tool for directing the self-assembly of complex supramolecular architectures. nih.gov Furthermore, this compound could be functionalized and anchored to nanomaterials to create hybrid materials with tailored properties for sensing, catalysis, or drug delivery. rsc.orgnih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure, reactivity, and properties of molecules. ias.ac.iniiste.org For this compound, DFT calculations can provide valuable insights into its behavior and guide experimental work.

Future computational studies could focus on several key areas. Modeling can predict the preferred sites for electrophilic and nucleophilic attack, aiding in the design of selective synthetic strategies. ias.ac.in Furthermore, the electronic properties, such as the HOMO-LUMO energy gap, can be calculated to predict the molecule's potential applications in optoelectronics. researchgate.netresearchgate.net DFT can also be used to model the coordination of the molecule to metal centers, helping to design new catalysts and functional materials. nih.gov By simulating the interaction of the molecule with biological targets, computational modeling could also accelerate the discovery of new potential pharmaceutical applications.

Table 3: Properties Predictable by Computational Modeling
PropertyComputational MethodPotential Application
Molecular Geometry DFT OptimizationUnderstanding steric effects and conformation
Electronic Structure (HOMO/LUMO) DFT, TD-DFTPredicting reactivity, optical and electronic properties
Reaction Pathways Transition State Theory, DFTGuiding synthetic route development, understanding mechanisms
Spectroscopic Properties (NMR, IR) DFTAiding in structural characterization
Binding Affinities Molecular Docking, DFTDrug discovery, catalyst design
Nucleophilicity/Electrophilicity Conceptual DFTPredicting sites of reaction

Expansion into New Areas of Materials and Catalysis

The unique combination of a dichloropyridine and a pyrazole ring suggests that this compound could serve as a versatile building block for new functional materials and catalysts. The 2,6-dichloropyridine (B45657) core is a known precursor to various pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.comresearchgate.net

In materials science, derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, by tuning their electronic properties through substitution. nih.govrsc.org The ability of pyrazolylpyridine ligands to form complexes with ruthenium and other transition metals opens the door to developing novel catalysts. rsc.orgnih.gov These catalysts could be explored for a range of organic transformations, including C-C and C-heteroatom bond formation, and for energy-related applications such as the dehydrogenation of formic acid. bohrium.comnih.govrsc.org The development of coordination polymers and MOFs using this ligand could also lead to new materials for gas storage, separation, and heterogeneous catalysis. mdpi.comnih.gov

Interdisciplinary Research Synergies with Other Scientific Fields

The unique structural characteristics of this compound, which combine a reactive dichloropyridine core with a versatile pyrazole moiety, position it as a valuable compound at the intersection of several scientific disciplines. Future research and emerging opportunities will likely be driven by synergistic collaborations that leverage expertise from diverse fields to unlock its full potential. These collaborations can accelerate the discovery of novel applications, from advanced materials to new therapeutic strategies.

Medicinal Chemistry and Computational Chemistry

A powerful synergy exists in the collaboration between medicinal and computational chemistry for the development of novel therapeutics. Pyridine and pyrazole scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous FDA-approved drugs, particularly in oncology. nih.govnih.gov The integration of computational modeling with traditional synthetic chemistry can streamline the drug development pipeline for derivatives of this compound.

In Silico Screening and Target Identification: Computational chemists can employ molecular docking simulations to screen this compound and its virtual derivatives against libraries of biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov This in silico approach helps prioritize compounds and predict their binding modes, saving significant time and resources. easychair.orgmdpi.com

Lead Optimization and SAR Studies: Once a promising hit is identified, a feedback loop between computational and medicinal chemists can guide the optimization process. Computational tools can predict how modifications to the molecule—for instance, by substituting the chlorine atoms—would affect its binding affinity and pharmacokinetic properties (ADME/Tox). nih.gov Medicinal chemists can then synthesize the most promising candidates for in vitro evaluation, and the experimental results can be used to refine the computational models. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Synergy Area Role of Medicinal Chemistry Role of Computational Chemistry Potential Outcome
Drug Discovery Synthesis of novel derivatives and in vitro biological evaluation. elsevierpure.comIn silico screening, molecular docking, and prediction of ADME/Tox properties. nih.govIdentification of potent and selective kinase inhibitors for anticancer therapy. researchgate.net
Lead Optimization Creation of focused compound libraries based on computational predictions.Development of Quantitative Structure-Activity Relationship (QSAR) models. easychair.orgOptimized drug candidates with improved efficacy and safety profiles.

Materials Science and Environmental Science

The distinct electronic and coordination properties of this compound make it an attractive building block for new functional materials, creating opportunities for collaboration between materials scientists and environmental scientists.

Development of Novel Adsorbents and Catalysts: Materials scientists can utilize this compound as an organic linker to synthesize novel porous materials like Metal-Organic Frameworks (MOFs) or functionalized polymers. mdpi.comresearchgate.net The pyrazole and pyridine nitrogen atoms offer excellent coordination sites for metal ions, while the chlorine atoms can be used to tune the material's electronic properties and surface chemistry.

Targeted Environmental Remediation: Environmental scientists can then test these newly developed materials for specific environmental applications. For example, MOFs synthesized from this linker could be evaluated for their ability to adsorb or catalytically degrade persistent organic pollutants in water. researchgate.netnih.govrsc.org The presence of chlorine in the linker might create an affinity for other chlorinated contaminants, leading to selective removal from wastewater. This synergy allows for the rational design of materials tailored to address specific environmental challenges. elsevierpure.com

Synergy Area Role of Materials Science Role of Environmental Science Potential Outcome
Pollutant Removal Synthesis and characterization of novel MOFs and functional polymers using the title compound as a linker. mdpi.comresearchgate.netTesting the efficacy of new materials for adsorbing or degrading specific environmental pollutants. researchgate.netrsc.orgHigh-efficiency, selective materials for the remediation of contaminated water sources.
Environmental Sensing Fabrication of sensor platforms incorporating the compound to detect specific analytes.Validation of sensor performance in real-world environmental samples.Development of robust and sensitive sensors for monitoring heavy metals or organic toxins. elsevierpure.com

Chemical Biology and Materials Science

A growing area of interdisciplinary research involves the interface between chemical biology and materials science, where functional materials are used to probe or influence biological systems. The coordination chemistry of this compound can be exploited to create materials for bio-applications.

Functional Biomaterials and Sensors: Materials scientists can immobilize the compound onto surfaces or nanoparticles. These functionalized materials could then be used by chemical biologists as platforms for developing biosensors. For instance, upon coordination with a suitable metal ion, the resulting complex might exhibit changes in fluorescence or electrochemical properties in the presence of a specific biomolecule, forming the basis of a diagnostic tool.

Probing Biological Processes: The ability of the pyrazolylpyridine core to form stable metal complexes can be used to design probes for bio-imaging or to study the role of metal ions in biological systems. The dichloro-substituents provide handles for further chemical modification, allowing for the attachment of fluorophores or other reporter groups, thereby creating multifunctional tools for chemical biologists.

This collaborative approach enables the translation of fundamental materials chemistry into practical tools for biological and biomedical research, opening up new avenues for diagnostics and the study of cellular mechanisms.

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, and how do purification methods affect yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 2,6-dibromopyridine reacts with pyrazole derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to form mono- or di-substituted products. A two-step approach involving ZnCl₂ precipitation allows selective isolation of intermediates: 2,6-di(1H-pyrazol-1-yl)pyridine precipitates first, followed by the target compound after further ZnCl₂ addition . This method avoids column chromatography, achieving ~60% yield with high purity. Challenges include managing competing substitution reactions and optimizing stoichiometry to minimize byproducts.

Q. How is single-crystal X-ray diffraction (SCXRD) utilized to determine the molecular structure of this compound?

  • Methodological Answer : SCXRD analysis employs SHELX programs (e.g., SHELXL) for refinement . Key steps include:
  • Growing crystals via slow evaporation (e.g., methanol/water mixtures).
  • Collecting high-resolution data to resolve halogen/pyrazole torsional angles.
  • Addressing challenges like twinning or weak diffraction using iterative refinement cycles.
    Dihedral angles between pyridine and pyrazole rings (e.g., 3.8°–13.4°) are critical for understanding conformational flexibility . Refinement parameters (R-values < 0.05) validate structural accuracy.

Advanced Research Questions

Q. How does this compound act as a ligand in transition metal complexes, and what are its implications in spin crossover phenomena?

  • Methodological Answer : The pyrazole-pyridine motif chelates transition metals (e.g., Fe²⁺, Co³⁺) via N-donor sites, forming octahedral geometries. Spin crossover (SCO) behavior is studied using:
  • Magnetic susceptibility measurements : To detect temperature-dependent spin-state transitions.
  • Mössbauer spectroscopy : For Fe²⁺ complexes, confirming high-spin (HS) ↔ low-spin (LS) transitions.
    Substituents (e.g., CF₃ groups) influence ligand field strength, modulating SCO temperatures. For example, Fe(II) complexes with tert-butyl substituents exhibit SCO above room temperature .

Q. What role does this compound play in solid-state dye-sensitized solar cells (DSSCs)?

  • Methodological Answer : As a p-type dopant, it enhances hole transport in DSSCs. Coordination with Co³⁺ forms tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complexes, which:
  • Improve charge separation efficiency by reducing recombination.
  • Increase open-circuit voltage (Vₒc) due to optimized energy level alignment.
    Device performance is evaluated via incident photon-to-current efficiency (IPCE) and electrochemical impedance spectroscopy (EIS) .

Q. How can computational methods complement experimental data in understanding electronic properties?

  • Methodological Answer :
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox activity. For example, electron-withdrawing Cl groups lower LUMO levels, enhancing electrophilicity.
  • Molecular dynamics (MD) : Simulate ligand-metal binding dynamics to rationalize coordination preferences.
  • Charge-density analysis : Maps electron distribution in crystal structures, validating SCXRD data .

Safety and Methodological Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile solvents .
  • Waste management : Segregate halogenated waste and dispose via certified biohazard facilities. Neutralize acidic byproducts before disposal .
  • Spill response : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination.

Data Contradiction Analysis

  • Example : Discrepancies in reported synthetic yields (e.g., 60% vs. lower yields in alternative methods) may arise from:
  • Reaction scale : Microscale reactions often have higher variability.
  • Purification techniques : ZnCl₂ precipitation vs. chromatography affects recovery.
  • Ambient conditions : Moisture-sensitive intermediates may degrade if not handled under strict inert atmospheres.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.